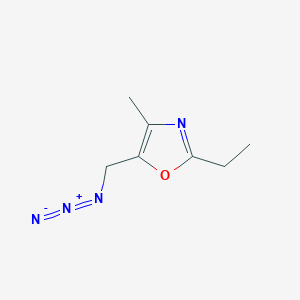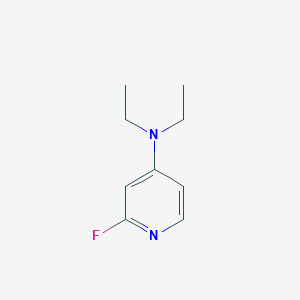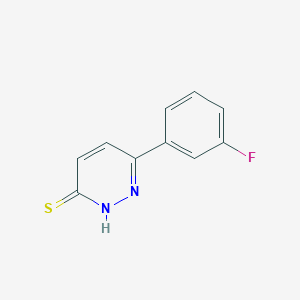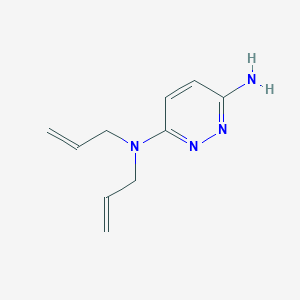![molecular formula C14H25NO4S B1531789 tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate CAS No. 2291910-03-5](/img/structure/B1531789.png)
tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H25NO4S and its molecular weight is 303.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Research has focused on the synthesis and reactivity of compounds with structures related to tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate. For example, studies have explored the flash vacuum pyrolysis (FVP) of tert-butyl derivatives, resulting in products like 3-hydroxy-1H-pyrrole, indicating the potential for generating pyrrole derivatives from similar compounds (Hill et al., 2009). Such reactivity could be exploited in the synthesis of heterocyclic compounds with applications in material science and pharmaceuticals.
Metabolic Studies
Compounds featuring tert-butyl and pyrrolidine structures have been subjects of metabolic studies, which are crucial for understanding their behavior in biological systems. For instance, research on CP-533,536, a compound with a tert-butyl group, revealed insights into its metabolism by cytochrome P450 enzymes, highlighting the pathways involved in its biotransformation (Prakash et al., 2008). Such studies are essential for drug development, providing information on drug metabolism, potential interactions, and pathways for optimization.
Catalysis and Synthesis
Another area of research involves the use of tert-butyl and pyrrolidine derivatives in catalysis. For example, studies have described the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showcasing methods for creating complex heterocyclic structures that could have applications ranging from catalyst design to new material development (Moskalenko & Boev, 2014).
Prodigiosin Analog Synthesis
Research into the singlet oxygen reactions of pyrrole carboxylic acid tert-butyl esters, leading to precursors of prodigiosin and its analogs, demonstrates the compound's role in synthesizing biologically active molecules. Prodigiosin is known for its anti-cancer and immunosuppressive properties, underscoring the potential of tert-butyl pyrrolidine derivatives in medicinal chemistry (Wasserman et al., 2004).
Mechanism of Action
Mode of Action
The mode of action of “tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate” is currently unknown . The interaction of this compound with its targets and any resulting changes are subjects of ongoing research.
Result of Action
The molecular and cellular effects of “this compound” are currently unknown
properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-(2-methyloxolan-3-yl)sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4S/c1-9-11(5-6-18-9)20-12-8-15(7-10(12)16)13(17)19-14(2,3)4/h9-12,16H,5-8H2,1-4H3/t9?,10-,11?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTARPCVUAMCQX-RUJICJSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)SC2CN(CC2O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(CCO1)S[C@@H]2CN(C[C@H]2O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



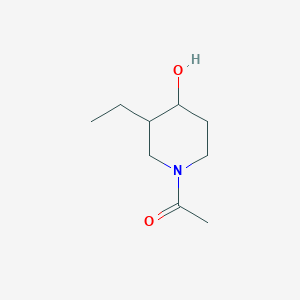
![1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531708.png)
![2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol](/img/structure/B1531709.png)

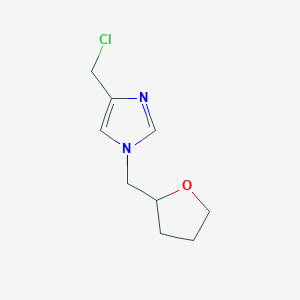
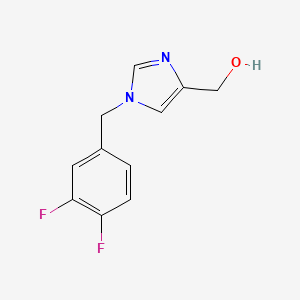
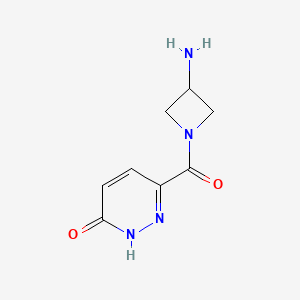
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1531719.png)
